molecular formula C59H111NO18 B3026320 N-TRicosanoyl ceramide trihexoside CAS No. 536745-84-3

N-TRicosanoyl ceramide trihexoside

カタログ番号: B3026320
CAS番号: 536745-84-3
分子量: 1122.5 g/mol
InChIキー: KNXYBODBPUDJGN-SLJKBHQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

N-Tricosanoyl ceramide trihexoside, also known as C23 Globotriaosylceramide, is a well-defined ceramide trihexoside . It is a type of glycosphingolipid that is primarily found in mammalian cell membranes . The compound’s primary targets are various toxins, including shiga toxins and shiga-like toxins . These toxins require specific fatty acids on the ceramide portion of the compound to show affinity in binding .

Mode of Action

The compound interacts with its targets by serving as a receptor for the toxins . The interaction between the compound and the toxins leads to changes in cellular signaling .

Biochemical Pathways

The compound is involved in the sphingolipid biosynthesis pathway . An accumulation of the compound in cellular membranes due to a lack of alpha-galactosidase to convert it into lactosyl ceramide results in Fabry disease . An inability to convert the compound to globoside due to mutations in the gene sequence leads to the Pk Blood Group Phenotype .

Pharmacokinetics

It is known that the compound is soluble in chloroform/methanol (2:1), dmso, and hot methanol . This solubility may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in cellular signaling and its interaction with various toxins . In Fabry disease, an accumulation of the compound in cellular membranes can occur . It appears that under certain conditions, the compound can enhance anticoagulant activity . The compound has also been studied as a tool to investigate lymphocyte activation .

Action Environment

It is known that the compound is stable at -20°c . Large emissions of the compound should be reported to the emergency services and the Environment Agency .

化学反応の分析

Types of Reactions: N-Tricosanoyl ceramide trihexoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

N-Tricosanoyl ceramide trihexoside is unique compared to other similar compounds due to its specific fatty acid chain length and glycosylation pattern . Similar compounds include:

These compounds differ in their fatty acid chain lengths, which can influence their biological activity and physicochemical properties .

生物活性

N-Tricosanoyl ceramide trihexoside (N-TCH) is a complex glycosphingolipid that plays a significant role in various biological processes, particularly in the context of Fabry disease. This compound is characterized by its accumulation in tissues affected by this lysosomal storage disorder, leading to a range of pathological consequences. This article delves into the biological activity of N-TCH, highlighting its metabolic pathways, implications in disease, and potential therapeutic applications.

Overview of this compound

N-TCH is a type of ceramide trihexoside, which consists of a ceramide backbone linked to three hexose sugar units. It is primarily known for its role in Fabry disease, a genetic disorder caused by the deficiency of the enzyme alpha-galactosidase A. This deficiency results in the accumulation of N-TCH in various tissues, leading to systemic complications.

Metabolism and Biological Activity

Metabolic Pathways:
The metabolism of N-TCH occurs primarily in lysosomes, where it is hydrolyzed by specific enzymes. In individuals with Fabry disease, the impaired activity of alpha-galactosidase A leads to reduced hydrolysis rates of N-TCH, resulting in its accumulation. Studies have shown that fibroblasts from Fabry patients exhibit significantly lower hydrolysis rates compared to controls, indicating a clear link between enzyme deficiency and substrate accumulation .

Biological Effects:
N-TCH influences several cellular processes:

  • Cell Signaling: It acts as a signaling molecule involved in cell proliferation and differentiation.
  • Apoptosis Regulation: N-TCH can induce apoptosis through mitochondrial pathways by generating reactive oxygen species (ROS) .
  • Inflammation: It has been implicated in inflammatory responses, particularly in the context of tissue damage associated with Fabry disease .

Case Studies and Research Findings

  • Clinical Implications in Fabry Disease:
    A study focused on the metabolism of ceramide trihexoside demonstrated that fibroblasts from Fabry patients showed impaired hydrolysis rates compared to healthy controls. The findings indicated that even carriers of the disease could exhibit clinical symptoms due to mild accumulation of N-TCH .
  • Diagnostic Utility:
    Research has proposed using N-TCH levels as a biomarker for diagnosing Fabry disease and monitoring treatment efficacy. The correlation between N-TCH concentration and clinical manifestations provides insights into disease progression and therapeutic outcomes .
  • Therapeutic Approaches:
    Enzyme replacement therapy (ERT) has emerged as a treatment for Fabry disease, aimed at restoring alpha-galactosidase A activity and reducing N-TCH levels. Studies suggest that monitoring N-TCH can help evaluate the effectiveness of ERT over time .

Data Table: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Fibroblast MetabolismImpaired hydrolysis rates in Fabry patients
Diagnostic UtilityN-TCH as a potential biomarker for treatment efficacy
Apoptosis InductionRole of N-TCH in inducing apoptosis via ROS generation

特性

IUPAC Name

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H111NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-47(65)60-42(43(64)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)41-73-57-53(71)50(68)55(45(39-62)75-57)78-59-54(72)51(69)56(46(40-63)76-59)77-58-52(70)49(67)48(66)44(38-61)74-58/h34,36,42-46,48-59,61-64,66-72H,3-33,35,37-41H2,1-2H3,(H,60,65)/b36-34+/t42-,43+,44?,45?,46?,48-,49?,50-,51-,52-,53?,54?,55+,56-,57+,58+,59-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXYBODBPUDJGN-SLJKBHQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H111NO18
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1122.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。